Methyl 2-chloro-3-fluoro-5-methylbenzoate Methyl 2-chloro-3-fluoro-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1805454-46-9
VCID: VC11658832
InChI: InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3
SMILES: CC1=CC(=C(C(=C1)F)Cl)C(=O)OC
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

Methyl 2-chloro-3-fluoro-5-methylbenzoate

CAS No.: 1805454-46-9

VCID: VC11658832

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-3-fluoro-5-methylbenzoate - 1805454-46-9

Description

Methyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with a molecular formula of C9H8ClFO2. It is a derivative of benzoic acid, featuring a methyl ester group, a chloro substituent, and a fluoro substituent on the aromatic benzene ring. This compound is typically utilized in chemical syntheses due to its reactivity and ability to undergo multiple transformations.

Synthesis and Reactions

The synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate typically involves several steps, similar to other benzoate derivatives. These reactions often require controlled conditions, employing catalysts and precise temperature control to optimize yield and purity. Common reagents for transformations include sodium hydroxide or potassium hydroxide for nucleophilic substitution and lithium aluminum hydride for reduction.

Research Findings and Future Directions

Research on compounds with similar structures suggests significant potential in biochemical pathways, including those related to neurotrophic factor receptors. Understanding these interactions can inform the design of new compounds with targeted biological activities. Further studies are needed to explore the specific biological activity and applications of Methyl 2-chloro-3-fluoro-5-methylbenzoate.

CAS No. 1805454-46-9
Product Name Methyl 2-chloro-3-fluoro-5-methylbenzoate
Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name methyl 2-chloro-3-fluoro-5-methylbenzoate
Standard InChI InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3
Standard InChIKey NBZOAYYGISZOPF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)F)Cl)C(=O)OC
Canonical SMILES CC1=CC(=C(C(=C1)F)Cl)C(=O)OC
PubChem Compound 130863058
Last Modified Nov 23 2023

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